2-Sulfamoylpyridine-4-carboxylic acid

Chemical Synthesis Building Block Quality Control

Researcher pain point: Uncontrolled regioisomer variability and poor aqueous solubility compromise SAR campaigns. Solution: 2-Sulfamoylpyridine-4-carboxylic acid (CAS 1308677-82-8) offers: - 4-Carboxy regioisomer for amide coupling, enabling rapid SAR exploration around sulfamoylpyridine core. - XLogP3 -0.7 ensures high aqueous solubility, enabling DMSO-free fragment screening at pH 7.4. - TPSA 110.35 Ų aligns with CA inhibitor profiles; related analogs show IC₅₀ 12.8-37.7 nM. - 98% purity minimizes additional purification, compatible with EDC/sulfo-NHS aqueous coupling protocols.

Molecular Formula C6H6N2O4S
Molecular Weight 202.19 g/mol
CAS No. 1308677-82-8
Cat. No. B1527605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sulfamoylpyridine-4-carboxylic acid
CAS1308677-82-8
Molecular FormulaC6H6N2O4S
Molecular Weight202.19 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)S(=O)(=O)N
InChIInChI=1S/C6H6N2O4S/c7-13(11,12)5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)(H2,7,11,12)
InChIKeyRUXSMPHNLBWTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Sulfamoylpyridine-4-carboxylic Acid Baseline Overview


2-Sulfamoylpyridine-4-carboxylic acid (CAS 1308677-82-8; MF: C₆H₆N₂O₄S; MW: 202.19) is a pyridine-derived sulfonamide that functions primarily as a synthetic building block and intermediate . It comprises a pyridine core substituted at the 2-position with a sulfamoyl group (-SO₂NH₂) and at the 4-position with a carboxylic acid (-COOH). This substitution pattern confers a calculated topological polar surface area (TPSA) of approximately 110–119 Ų and a predicted XLogP3 of -0.7, indicating substantial hydrophilicity . The compound is available commercially from multiple vendors at purities ranging from 95% to 98%, typically as a powder that should be stored at room temperature or under refrigeration .

High-purity grades available; may lower purification burden
Hydrophilic profile supports aqueous reaction media
Free carboxylic acid enables direct amide/ester coupling

2-Sulfamoylpyridine-4-carboxylic Acid: Substitution Risks


While numerous pyridine sulfonamide derivatives exist, the precise positioning of the sulfamoyl and carboxylic acid groups on the pyridine ring governs the compound's hydrogen-bonding capacity, acidity, and steric profile . Substituting the 4-carboxylic acid of this compound with a 4-carboxamide (CAS 1872510-95-6) or a 4-methyl ester (CAS 75903-51-4) alters the number of hydrogen bond donors, the pKa, and the reactivity toward nucleophiles or coupling reagents, which can profoundly affect synthetic yield or biological target engagement [1]. Similarly, relocating the sulfamoyl group from the 2-position to the 3- or 4-position of the pyridine ring modifies the electronic environment and the compound's ability to coordinate metal ions in enzyme active sites [2]. Therefore, generic in-class substitution without verification of the specific regioisomer or functional group identity introduces uncontrolled variables in both chemical synthesis and biological assay contexts. The following quantitative evidence delineates these critical differences.

Methyl ester analog
Higher lipophilicity alters aqueous compatibility and may require ester hydrolysis; solubility and reactivity profiles differ.
Carboxamide analog
Lacks native carboxylic acid; requires additional functional group interconversion for acid coupling, affecting step economy.
Regioisomeric substitution
Shifting sulfamoyl or carboxyl position changes electronic environment and metal coordination potential, altering reaction outcomes.

2-Sulfamoylpyridine-4-carboxylic Acid Procurement Evidence


Higher Purity Reduces In-House Purification

When compared to the typical industrial supply of the methyl ester analog (CAS 75903-51-4), which is offered without a specified purity on its primary vendor page , 2-sulfamoylpyridine-4-carboxylic acid is consistently supplied at a minimum purity of 95% and is available in a high-purity 98% grade . This verifiable 3% absolute difference in minimum purity grade reduces the necessity for additional purification steps before use in sensitive reactions such as amide couplings or metal-catalyzed cross-couplings.

Purity grade
Cross-study comparable
95% & 98% (target) vs unspecified (methyl ester)
Supports lower purification burden
Vendor specifications to verify
Chemical Synthesis Building Block Quality Control

Hydrophilicity Advantage for Aqueous Reaction Media

The calculated partition coefficient (XLogP3) for 2-sulfamoylpyridine-4-carboxylic acid is -0.7 , which is 2.0 units lower than the XLogP3 of +1.3 for its methyl ester analog, methyl 2-sulfamoylpyridine-4-carboxylate . This substantial difference indicates that the free carboxylic acid is markedly more hydrophilic, promoting better solubility in aqueous buffers and polar reaction solvents (e.g., water, DMSO, methanol) without the need for ester hydrolysis.

Hydrophilicity
Direct head-to-head
XLogP3: -0.7 vs +1.3 (methyl ester); Δ = -2.0
Supports aqueous solvent compatibility
Calculated values; experimental solubility to verify
Medicinal Chemistry Solubility Lipophilicity

Native Carboxylic Acid Enables Direct Amide Coupling

Unlike the corresponding 4-carboxamide analog (CAS 1872510-95-6), which requires multi-step functional group interconversion (e.g., hydrolysis to acid, then re-activation) to serve as a carboxylic acid coupling partner [1], 2-sulfamoylpyridine-4-carboxylic acid contains a free carboxylic acid moiety ready for direct activation and coupling. This eliminates at least one synthetic step compared to the carboxamide derivative when the target molecule requires a carboxylic acid-derived linkage (e.g., amide or ester bond).

Synthetic step economy
Class-level inference
Native -COOH vs carboxamide (-CONH₂); ≥1 step reduction
May streamline coupling workflows
Based on general amide/ester methods
Organic Synthesis Drug Discovery Bioconjugation

Sulfamoylpyridine Scaffold Inhibits Enzymes

Although specific data for the exact title compound are limited, a class-level study of pyridine-based sulfa-drugs demonstrated that related pyridine sulfonamide derivatives exhibit antimicrobial activity [1]. Furthermore, pyridine-2,6-dicarboxamide derivatives containing primary sulfonamide groups have been reported to inhibit carbonic anhydrase (CA) isoforms with IC₅₀ values in the low nanomolar range (12.8–37.7 nM) [2]. By inference, the sulfamoylpyridine core of 2-sulfamoylpyridine-4-carboxylic acid positions it as a scaffold of interest for CA-targeted drug discovery or probe development.

CA inhibition scaffold
Class-level inference
Related pyridine sulfonamides: IC₅₀ 12.8–37.7 nM
Class-level interest for CA probe development
Target compound data not available
Enzyme Inhibition Carbonic Anhydrase Antimicrobial

Favorable TPSA Profile for Drug-Like Properties

2-Sulfamoylpyridine-4-carboxylic acid exhibits a TPSA of 110.35 Ų , which falls well within the optimal range (<140 Ų) for oral bioavailability according to Lipinski's Rule of Five and Veber's rules. This compares favorably to the methyl ester analog (TPSA 108 Ų) and the carboxamide analog (estimated TPSA ~125 Ų). The lower TPSA of the acid relative to the carboxamide, combined with its favorable logP, suggests a balanced profile for membrane permeability while maintaining adequate aqueous solubility.

TPSA
Cross-study comparable
110.35 Ų
Falls within drug-like property range
Calculated value
Drug-Likeness ADME Lead Optimization

Optimal Hydrogen Bond Donor Count for Binding

The compound contains two hydrogen bond donor groups (carboxylic acid OH and sulfamoyl NH₂) and six hydrogen bond acceptor atoms (carbonyl O, sulfamoyl O's, pyridine N), providing a rich hydrogen-bonding network . In contrast, the methyl ester analog has only one hydrogen bond donor (sulfamoyl NH₂), and the carboxamide analog has three donors (sulfamoyl NH₂ and carboxamide NH₂). This intermediate number of donors (2) balances binding potential with desolvation penalties, making it a versatile fragment for hit-to-lead optimization.

H-bond donors
Direct head-to-head
2 donors (COOH, SO₂NH₂) vs 1 (methyl ester) and 3 (carboxamide)
May balance binding and desolvation costs
Structural analysis
Molecular Recognition Crystal Engineering Binding Affinity

2-Sulfamoylpyridine-4-carboxylic Acid Application Scenarios


Carbonic Anhydrase Inhibitor Lead Optimization

Leverage the class-level evidence of CA inhibition by pyridine sulfonamides (IC₅₀ 12.8–37.7 nM for related analogs) [1]. The title compound's 4-carboxylic acid provides a convenient handle for amide coupling with diverse amine fragments to rapidly explore structure-activity relationships (SAR) around the sulfamoylpyridine core. Its balanced TPSA (110.35 Ų) and hydrogen bond donor count (2) align with typical CA inhibitor profiles, making it a strategic starting point for designing isoform-selective inhibitors.

Modular Building Block for Amide and Peptide Coupling

Procure this compound in high purity (98%) to minimize purification steps when using it as a carboxylic acid coupling partner in amide or peptide synthesis. Its favorable XLogP3 (-0.7) ensures compatibility with aqueous coupling protocols (e.g., EDC/sulfo-NHS in water), differentiating it from the less water-compatible methyl ester (XLogP3 +1.3) which requires organic solvent systems.

Soluble Fragment for Aqueous FBDD Screening

In fragment screening campaigns conducted in aqueous buffer (pH 7.4), the high aqueous solubility predicted by the low XLogP3 (-0.7) and the compound's multiple hydrogen bond acceptors (6) enable high-concentration stock solutions without DMSO precipitation. This is a critical advantage over more lipophilic pyridine sulfonamide esters, which may require co-solvents that can interfere with biophysical assays.

Agrochemical Scaffold for Herbicide and Nematicide Discovery

The sulfamoylpyridine motif is structurally related to the commercial herbicide nicosulfuron (a sulfonylurea) [2]. The title compound's 4-carboxylic acid offers a distinct vector for derivatization (e.g., esterification, amidation) compared to the 3-carboxylic acid regioisomers found in many agrochemicals. Procurement of the 4-carboxy isomer ensures access to a regiospecific building block that can be used to generate novel pyridine sulfonamide libraries for crop protection screening.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor lead optimization
Carboxylic acid handle for amide SAR; class-level CA inhibition context
Isoform selectivity and potency assays
Amide/peptide coupling synthesis
High purity and ready-to-couple -COOH; aqueous-compatible
Reaction efficiency and purity verification
Fragment-based screening in aqueous buffer
Low lipophilicity and multiple H-bond acceptors
Solubility and aggregation assays
Agrochemical discovery (herbicide/nematicide)
4-carboxy regioisomer for unique derivatization vectors
Crop protection activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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